molecular formula C16H16ClNO2 B5561873 N-(2-chlorophenyl)-2-(2,3-dimethylphenoxy)acetamide

N-(2-chlorophenyl)-2-(2,3-dimethylphenoxy)acetamide

Cat. No. B5561873
M. Wt: 289.75 g/mol
InChI Key: MGNIPPIXYAYBKD-UHFFFAOYSA-N
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Description

N-(2-chlorophenyl)-2-(2,3-dimethylphenoxy)acetamide, also known as diclosulam, is a herbicide that belongs to the sulfonylurea family. It is widely used in agriculture to control weeds in crops such as corn, soybeans, and wheat. Diclosulam is a highly effective herbicide that has been extensively studied for its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.

Scientific Research Applications

Potential Pesticides

N-(2-chlorophenyl)-2-(2,3-dimethylphenoxy)acetamide derivatives have been explored for their potential applications as pesticides. Studies have characterized various derivatives of this compound through X-ray powder diffraction, highlighting their potential use in agricultural practices to control pests. These derivatives have shown promising characteristics that could be further developed into effective pesticides, contributing to the agricultural sector's need for new and efficient solutions (Olszewska et al., 2009; Olszewska et al., 2011).

Fluorescent Probes for Environmental Analysis

The compound's derivatives have been utilized in the development of new molecular probes for the trace measurement of carbonyl compounds in water samples. These probes offer an improved sensitivity and a methodology for environmental monitoring, particularly in detecting pollutants in various water bodies. This application is crucial for environmental protection and public health, providing a tool for the accurate and sensitive detection of hazardous substances (Houdier et al., 2000).

Inhibition of Fatty Acid Synthesis

Research has also investigated the inhibition effects of chloroacetamide derivatives, including N-(2-chlorophenyl)-2-(2,3-dimethylphenoxy)acetamide, on fatty acid synthesis in green algae. These studies contribute to understanding how such compounds affect plant growth and development, potentially offering insights into herbicidal actions and the mechanisms behind the selective toxicity of herbicides (Weisshaar & Böger, 1989).

Anticancer Drug Development

There is ongoing research into the synthesis and molecular docking analysis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide for its potential as an anticancer drug. These studies involve synthesizing the compound, determining its structure, and analyzing its interactions with cancer-related receptors. The findings could pave the way for new treatments in oncology, demonstrating the versatility and potential therapeutic applications of derivatives of N-(2-chlorophenyl)-2-(2,3-dimethylphenoxy)acetamide in the medical field (Sharma et al., 2018).

properties

IUPAC Name

N-(2-chlorophenyl)-2-(2,3-dimethylphenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClNO2/c1-11-6-5-9-15(12(11)2)20-10-16(19)18-14-8-4-3-7-13(14)17/h3-9H,10H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGNIPPIXYAYBKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)OCC(=O)NC2=CC=CC=C2Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-chlorophenyl)-2-(2,3-dimethylphenoxy)acetamide

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